3-(4-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-ethylbenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization with acetic anhydride forms the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 3-(4-ethylphenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
- 3-(4-ethylphenyl)-5-methyl-1,2-thiazole-4-carboxylic acid
Uniqueness
3-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group on the phenyl ring and the carboxylic acid group on the oxazole ring can significantly impact its chemical and biological properties .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-9-4-6-10(7-5-9)12-11(13(15)16)8(2)17-14-12/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
QWTIUZGSFKIRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
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